molecular formula C11H8F2O4 B11777617 3-(Difluoromethoxy)-5-methylbenzofuran-2-carboxylic acid

3-(Difluoromethoxy)-5-methylbenzofuran-2-carboxylic acid

Katalognummer: B11777617
Molekulargewicht: 242.17 g/mol
InChI-Schlüssel: KEQOHHLEJNCSMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Difluoromethoxy)-5-methylbenzofuran-2-carboxylic acid is a chemical compound that belongs to the class of benzofurans. This compound is characterized by the presence of a difluoromethoxy group and a carboxylic acid group attached to a benzofuran ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-5-methylbenzofuran-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    O-Alkylation:

    Oxidation: The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. The use of efficient catalysts and reaction conditions can significantly enhance the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Difluoromethoxy)-5-methylbenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Sodium chlorite, sulfamic acid.

    Reducing Agents: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

3-(Difluoromethoxy)-5-methylbenzofuran-2-carboxylic acid has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Difluoromethoxy)-5-methylbenzofuran-2-carboxylic acid is unique due to its specific substitution pattern on the benzofuran ring. The presence of both the difluoromethoxy group and the carboxylic acid group imparts distinct chemical and biological properties to the compound, making it a valuable tool in various research applications.

Eigenschaften

Molekularformel

C11H8F2O4

Molekulargewicht

242.17 g/mol

IUPAC-Name

3-(difluoromethoxy)-5-methyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H8F2O4/c1-5-2-3-7-6(4-5)8(17-11(12)13)9(16-7)10(14)15/h2-4,11H,1H3,(H,14,15)

InChI-Schlüssel

KEQOHHLEJNCSMJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)OC(=C2OC(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.